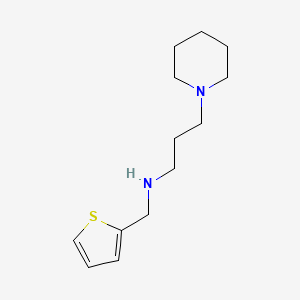

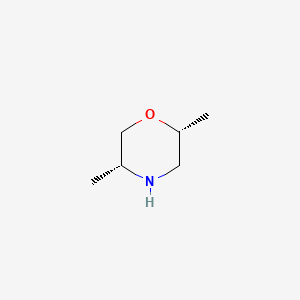

![molecular formula C13H12F3N3O B1386016 N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine CAS No. 1086379-21-6](/img/structure/B1386016.png)

N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine

Vue d'ensemble

Description

“N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine” is a chemical compound with the molecular formula C13H12F3N3O and a molar mass of 283.25 . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine”, involves a series of reactions . The process typically involves the use of bioisosterism, where a series of pyrimidinamine derivatives are designed and synthesized using a template .Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine” is determined by its chemical formula, C13H12F3N3O . Further analysis of its structure can be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine” are complex and involve multiple steps . These reactions are typically carried out under specific conditions and require careful control to ensure the desired product is obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine” can be determined through various analytical techniques. For instance, its molecular weight is 283.25 .Applications De Recherche Scientifique

-

Trifluoromethylpyridine (TFMP) and its intermediates :

- Application: TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

- Methods: The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results: TFMP derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

-

Two-dimensional (2D) nanomaterials :

- Application: 2D nanomaterials have been used in various photothermal applications including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

- Methods: The photothermal conversion efficiency of 2D nanomaterials is empowered by their excellent in-plane electron mobility .

- Results: 2D nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency .

-

Poly (vinylidene fluoride) (PVDF) and poly (methyl methacrylate) (PMMA) :

- Application: PVDF and PMMA are used in various fields of science and technology due to their unique properties . PVDF is known for its excellent piezoelectric properties, thermal stability, and mechanical strength, and has found applications in sensors, biomedical engineering and devices, nanotechnology, solar applications, energy harvesting, and drug delivery carrier . On the other hand, PMMA advances have opened a wide variety of uses in nanotechnology .

- Methods: The properties of PVDF and PMMA are often compared to guide the advancement of these two polymers in various fields .

- Results: The understanding of PVDF and PMMA properties has greatly aided recent advancements in the polymer’s synthesis, modification, and applications .

-

- Application: Mass spectrometry (MS) is used for determining the elemental composition of a sample, and properties of the particles and molecules (the chemical structures of molecules, such as peptides and other chemical compounds) .

- Methods: MS displays the spectra of the masses of a sample of material .

- Results: MS provides detailed information about the elemental composition and chemical structures of molecules .

Orientations Futures

The future directions for “N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine” and similar compounds are promising. They have been a hot topic in the pesticide field for many years due to their excellent biological activity . Furthermore, they have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propriétés

IUPAC Name |

N-methyl-1-[4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c1-17-8-9-2-4-10(5-3-9)20-11-6-7-18-12(19-11)13(14,15)16/h2-7,17H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMPCLKICIBFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC2=NC(=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

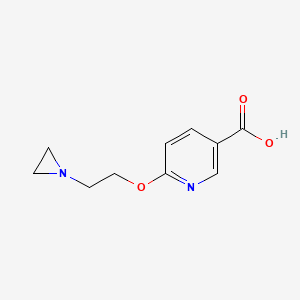

![(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1385936.png)

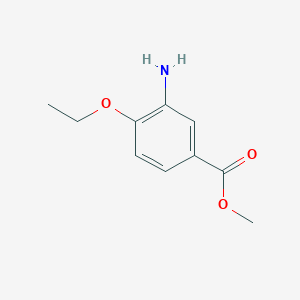

![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)

amine](/img/structure/B1385942.png)

amine](/img/structure/B1385945.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)

![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)